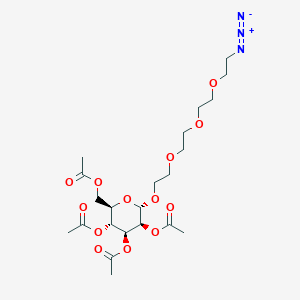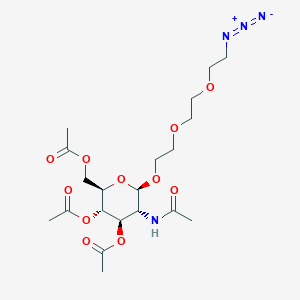![molecular formula C25H25Cl2FeI2N3 B6297966 2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride CAS No. 956497-74-8](/img/structure/B6297966.png)
2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride (2,6-BIEPC) is a novel compound that has been developed for use in scientific research. It is a complex organic compound that is composed of two different elements, iron and chlorine, and is made up of several functional groups, including an imino group, a pyridine ring, and an alkyl group. 2,6-BIEPC has been shown to possess a variety of unique properties, including a high water solubility, low toxicity, and the ability to form stable complexes with a variety of metal ions. As such, it has become an increasingly popular compound for use in scientific research, with a wide range of applications.
Mechanism of Action
2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride is able to form stable complexes with a variety of metal ions, due to the presence of the imino group, the pyridine ring, and the alkyl group. These functional groups are able to coordinate with the metal ions, forming a stable complex with a defined structure. This allows the compound to act as a ligand for the metal ions, resulting in the formation of a complex that is capable of catalyzing a variety of reactions.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity, making it safe for use in scientific research. Additionally, it has been shown to be non-mutagenic and non-carcinogenic, meaning that it is unlikely to cause any adverse effects on the human body. Furthermore, it has been shown to be non-irritating to the skin and eyes, making it an ideal compound for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride has several advantages for use in laboratory experiments, including its high water solubility, low toxicity, and the ability to form stable complexes with a variety of metal ions. Additionally, it is non-mutagenic and non-carcinogenic, making it safe for use in laboratory experiments. However, it should be noted that this compound is a relatively new compound and as such, there is still much to be learned about its properties and potential applications.
Future Directions
There are a number of potential future directions for the use of 2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride in scientific research. For example, it could be used to study the properties of metal-ligand complexes, as well as the development of new metal-based catalysts. Additionally, it could be used to develop new materials for use in nanotechnology, as well as in the synthesis of organic compounds. Finally, it could be used to study the mechanisms of action of metal-based drugs, as well as the development of new drugs.
Synthesis Methods
2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride can be synthesized via a series of steps, beginning with the reaction of 4-iodo-2,6-dimethylphenylimine and 2,6-bis(pyridin-2-yl)pyridine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and is followed by a series of purification steps to obtain the desired compound. The final product is then reacted with iron(II) chloride, resulting in the formation of the this compound complex.
Scientific Research Applications
2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride has been used in a wide range of scientific research applications, including the study of metal-based catalysts, the development of metal-based nanomaterials, and the study of the properties of metal complexes. It has also been used in the synthesis of organic compounds, such as peptides and polymers. Additionally, this compound has been used as a model compound for the study of metal-ligand interactions and the development of new metal-based catalysts.
properties
IUPAC Name |
dichloroiron;N-(4-iodo-2,6-dimethylphenyl)-1-[6-[N-(4-iodo-2,6-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25I2N3.2ClH.Fe/c1-14-10-20(26)11-15(2)24(14)28-18(5)22-8-7-9-23(30-22)19(6)29-25-16(3)12-21(27)13-17(25)4;;;/h7-13H,1-6H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRKKUIRWCKIGM-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=C(C=C3C)I)C)C)C)I.Cl[Fe]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2FeI2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)
![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride](/img/structure/B6297937.png)

![{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297952.png)
![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297958.png)
![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297969.png)

![{2,6-Bis[1-(N-2,6-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297987.png)